5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide
Description
5-Bromo-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted at the 5-position with a bromine atom. The carboxamide group at the 3-position of the pyridine ring is linked to a 4-chloro-2,5-dimethoxyphenyl moiety. This compound’s structure combines halogenated aromatic systems (bromo, chloro) with methoxy substituents, which are common in bioactive molecules targeting neurological receptors or enzymes.
Properties
IUPAC Name |
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3/c1-20-12-5-11(13(21-2)4-10(12)16)18-14(19)8-3-9(15)7-17-6-8/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGAEDBTEKQFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CN=C2)Br)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide typically involves a multi-step process:
Bromination: The starting material, pyridine, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated pyridine is then coupled with 4-chloro-2,5-dimethoxyaniline using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step involves the use of a boronic acid derivative and a palladium catalyst under basic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the coupled product with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares key structural motifs with the 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe), which are phenethylamine derivatives substituted with halogen and methoxy groups. However, critical distinctions exist:
| Feature | 5-Bromo-N-(4-Chloro-2,5-Dimethoxyphenyl)Pyridine-3-Carboxamide | 25C-NBOMe (Example) |
|---|---|---|
| Core Structure | Pyridine-3-carboxamide | Phenethylamine (benzene ring + ethanamine chain) |
| Substituents | 5-bromo (pyridine); 4-chloro, 2,5-dimethoxy (phenyl) | 4-chloro, 2,5-dimethoxy (phenyl); methoxybenzyl |
| Linkage | Carboxamide bond | N-Benzyl substitution |
The pyridine carboxamide core differentiates it from the phenethylamine backbone of NBOMe compounds, likely altering receptor-binding kinetics and metabolic stability .
Pharmacological Implications
- Receptor Affinity: The 4-chloro-2,5-dimethoxyphenyl group is a hallmark of high-affinity 5-HT2A agonists in the NBOMe series (e.g., 25C-NBOMe exhibits sub-nanomolar affinity) . However, the pyridine carboxamide’s planar structure may reduce blood-brain barrier permeability compared to the flexible ethanamine chain in NBOMes.
Comparative Data Table
Key Research Findings
- Metabolic Stability : The carboxamide linkage in the target compound may confer resistance to enzymatic degradation compared to the secondary amine in NBOMes, which are rapidly metabolized via cytochrome P450 pathways .
- Toxicity : While NBOMe compounds are associated with acute toxicity (e.g., hyperthermia, serotonin syndrome), the pyridine carboxamide’s distinct structure might mitigate these risks, though empirical data are lacking.
- Synthetic Accessibility : The halogenated pyridine core could simplify regioselective modifications compared to the NBOMe series, which requires complex multi-step synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
